molecular formula C9H21N3 B13947025 3-(3,4-Dimethylpiperazin-1-YL)propan-1-amine CAS No. 91446-19-4

3-(3,4-Dimethylpiperazin-1-YL)propan-1-amine

Cat. No.: B13947025
CAS No.: 91446-19-4
M. Wt: 171.28 g/mol
InChI Key: ZGAXPWSLWRBYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine is a heterocyclic organic compound with the molecular formula C8H19N3. It is known for its potential therapeutic applications, particularly in the treatment of glioma, neurodegenerative diseases, and cancer . The compound is characterized by the presence of a piperazine ring substituted with dimethyl groups and a propylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine typically involves the reaction of 3,4-dimethylpiperazine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine involves its uptake by cells through endocytosis. Once inside the cells, the compound inhibits the expression of cellular pluripotency markers, which are involved in maintaining the undifferentiated state of stem cells. This inhibition can lead to the differentiation of cancer cells and reduce their proliferative capacity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine is unique due to the presence of two methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. The dimethyl substitution may enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for therapeutic research .

Properties

CAS No.

91446-19-4

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

3-(3,4-dimethylpiperazin-1-yl)propan-1-amine

InChI

InChI=1S/C9H21N3/c1-9-8-12(5-3-4-10)7-6-11(9)2/h9H,3-8,10H2,1-2H3

InChI Key

ZGAXPWSLWRBYIM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.